molecular formula C9H7F5O B15061166 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B15061166
M. Wt: 226.14 g/mol
InChI Key: BQQDJURAMRGNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H7F5O. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated alcohol. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol involves the asymmetric reduction of 2,2,2-trifluoroacetophenone using an optically active Grignard reagent . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process often includes steps such as purification and crystallization to obtain the compound in high purity. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to degradation .

Properties

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2

InChI Key

BQQDJURAMRGNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.